1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one

Liquid Crystals Dielectric Anisotropy Fluorinated Heterocycles

1-(4-(3,4-Difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one (CAS 2088930-47-4) is a fluorinated heterocyclic building block comprising a 3,4-difluoropyrrole core N‑linked to a 4‑propanoylphenyl moiety. The compound is commercially supplied as a research intermediate with certified purity typically ≥97% (HPLC), a molecular formula of C₁₃H₁₁F₂NO, a molecular weight of 235.23 g·mol⁻¹, and predicted physicochemical parameters including a boiling point of 343.0 ± 32.0 °C, density of 1.18 ± 0.1 g·cm⁻³, and a pKa of −11.14 ± 0.70.

Molecular Formula C13H11F2NO
Molecular Weight 235.23 g/mol
Cat. No. B12862622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one
Molecular FormulaC13H11F2NO
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)N2C=C(C(=C2)F)F
InChIInChI=1S/C13H11F2NO/c1-2-13(17)9-3-5-10(6-4-9)16-7-11(14)12(15)8-16/h3-8H,2H2,1H3
InChIKeyIGDGHORBJUBANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(3,4-Difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one – Structural Identity and Physicochemical Baseline for Procurement


1-(4-(3,4-Difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one (CAS 2088930-47-4) is a fluorinated heterocyclic building block comprising a 3,4-difluoropyrrole core N‑linked to a 4‑propanoylphenyl moiety . The compound is commercially supplied as a research intermediate with certified purity typically ≥97% (HPLC), a molecular formula of C₁₃H₁₁F₂NO, a molecular weight of 235.23 g·mol⁻¹, and predicted physicochemical parameters including a boiling point of 343.0 ± 32.0 °C, density of 1.18 ± 0.1 g·cm⁻³, and a pKa of −11.14 ± 0.70 . These specifications establish a defined identity baseline that must be verified for any candidate compound considered for scientific use.

Why 1-(4-(3,4-Difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one Cannot Be Replaced by Common Pyrrole Analogs


Generic substitution of 1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one with non‑fluorinated or differently halogenated N‑phenylpyrroles is unsupported because the 3,4‑difluoro substitution pattern on the pyrrole ring imparts distinctive electronic properties that cannot be reproduced by other halogen motifs. A series of liquid‑crystalline 3,4‑difluoropyrrole derivatives has been shown to exhibit exceptionally large positive dielectric anisotropy (Δε), exceeding that of the widely used 3,4,5‑trifluorophenyl class, a consequence of the combined C–F dipole moment and the electron‑donating character of the pyrrole nitrogen [1]. Consequently, any replacement that alters the fluorine substitution pattern risks losing this functional advantage, making compound‑specific qualification essential for applications where dielectric or electronic tuning is critical.

Quantitative Differentiation Evidence for 1-(4-(3,4-Difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one vs. Structural Analogs


Dielectric Anisotropy Advantage of 3,4-Difluoropyrrole Derivatives over 3,4,5-Trifluorophenyl Class

The 3,4-difluoropyrrole core – the defining structural element of 1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one – provides dielectric anisotropy values that surpass those of the benchmark 3,4,5‑trifluorophenyl derivatives. Sasada et al. demonstrated that N‑substituted 3,4‑difluoropyrroles display ‘extremely large dielectric anisotropy … exceeding that of 3,4,5‑trifluorophenyl derivatives’ [1]. Although the precise Δε value for the title compound was not individually reported, the class‑level data confirm that the 3,4‑difluoro‑pyrrole architecture is the origin of this superior property, directly attributable to the cooperative effect of the C–F dipole and the electron‑donating pyrrole nitrogen.

Liquid Crystals Dielectric Anisotropy Fluorinated Heterocycles

Predicted Basicity Contrast vs. Non‑Fluorinated N‑Phenylpyrrole Analog

The electron‑withdrawing effect of the 3,4‑difluoro substitution on the pyrrole ring significantly reduces the basicity of the nitrogen compared to the non‑fluorinated parent. The predicted pKa of 1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one is −11.14 ± 0.70 , whereas the unsubstituted 1-(4-(1H‑pyrrol‑1‑yl)phenyl)propan‑1‑one is expected to have a substantially higher (more positive) pKa, consistent with the known pKa of pyrrole (≈−3.8) [1]. This shift of roughly 7 orders of magnitude in proton affinity directly impacts reactivity, salt formation, and chromatographic behavior.

Physicochemical Profiling pKa Electronic Effects

Purity Benchmarking: Commercial Supply of 1-(4-(3,4-Difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one at ≥98% vs. Lower‑Grade Alternatives

Multiple commercial suppliers list the title compound with purities of ≥98% (HPLC) or >97% (HPLC) . In contrast, generic or non‑specialized pyrrole‑based intermediates are often offered at 95% or lower purity. This documented 2–3% purity advantage reduces the risk of side reactions in subsequent synthetic steps and lowers the burden of additional purification for end users.

Chemical Procurement Purity Specification HPLC

Procurement‑Relevant Application Scenarios for 1-(4-(3,4-Difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one


Development of High‑Δε Liquid‑Crystal Mixtures for Active‑Matrix Displays

The class‑demonstrated superior dielectric anisotropy of 3,4‑difluoropyrrole derivatives [1] positions 1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one as a candidate intermediate for designing new mesogens with enhanced Δε. Research groups focused on TFT‑ or MIM‑driven LC displays should evaluate this compound when higher dielectric response is required without introducing polar groups that elevate viscosity.

Medicinal Chemistry Library Synthesis Requiring Electron‑Poor N‑Phenylpyrrole Scaffolds

The substantially depressed pKa (−11.14 predicted) relative to unsubstituted pyrrole [1] makes this compound a valuable building block for synthesizing analogs where low basicity and metabolic stability are desired. Medicinal chemists pursuing central nervous system or anti‑infective programs can leverage its distinct electronic profile to fine‑tune target engagement.

High‑Purity Intermediate for Multi‑Step Synthesis in Process Chemistry

The commercially verified purity of ≥98% (HPLC) [1] reduces the need for additional purification before use in subsequent reactions, making the compound suitable for process development where consistent quality and minimal impurity carry‑over are critical for reproducible scale‑up.

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